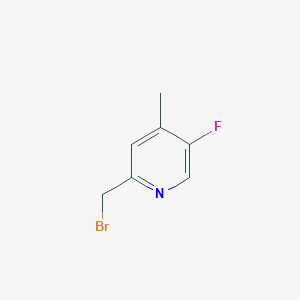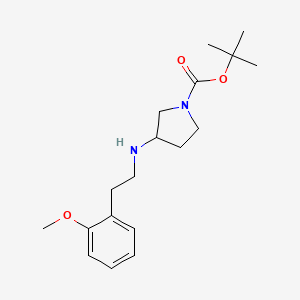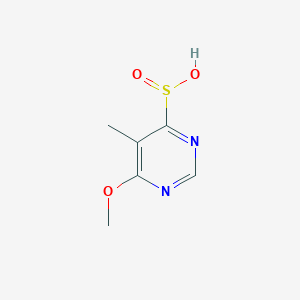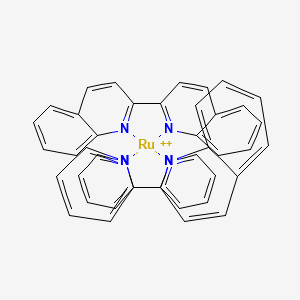
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) is a coordination compound that features ruthenium as the central metal ion coordinated to three different ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyridyl)-2-quinoline. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) typically involves the coordination of ruthenium with the three ligands. The general synthetic route includes:
Ligand Preparation: The ligands 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyridyl)-2-quinoline are synthesized separately through established organic synthesis methods.
Coordination Reaction: Ruthenium trichloride (RuCl3) is commonly used as the ruthenium source. The ligands are mixed with RuCl3 in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is heated to facilitate the coordination of the ligands to the ruthenium ion.
Purification: The resulting complex is purified using techniques such as recrystallization or column chromatography to obtain the desired (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis of Ligands: Large-scale synthesis of the ligands using optimized reaction conditions to ensure high yield and purity.
Coordination Reaction in Industrial Reactors: The coordination reaction would be carried out in industrial reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ruthenium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the ruthenium center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like cerium(IV) ammonium nitrate (CAN) and reducing agents like sodium borohydride (NaBH4). These reactions are typically carried out in solvents such as acetonitrile or water under controlled temperatures.
Substitution Reactions: Ligand exchange reactions often use solvents like dichloromethane or ethanol, with the reaction conditions tailored to facilitate the substitution process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ruthenium center may result in higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Its electrochemical properties are exploited in the development of dye-sensitized solar cells and other electronic devices.
Mecanismo De Acción
The mechanism by which (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) exerts its effects involves:
Photophysical Processes: Upon light absorption, the compound undergoes electronic transitions that result in the generation of excited states. These excited states can transfer energy to other molecules or generate reactive species.
Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, such as DNA or proteins, leading to photochemical reactions that damage or modify these biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bipyridine)(2,2’-biquinoline)ruthenium(II): Similar in structure but lacks the (2-pyridyl)-2-quinoline ligand.
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)platinum(II): Similar coordination environment but with platinum as the central metal ion.
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)osmium(II): Similar coordination environment but with osmium as the central metal ion.
Uniqueness
The uniqueness of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) lies in its specific combination of ligands and the central ruthenium ion, which imparts distinct photophysical and electrochemical properties. These properties make it particularly valuable in applications such as photodynamic therapy and dye-sensitized solar cells, where efficient light absorption and energy transfer are crucial.
Propiedades
Fórmula molecular |
C42H30N6Ru+2 |
|---|---|
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;2-pyridin-2-ylquinoline;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C14H10N2.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-10H;1-8H;/q;;;+2 |
Clave InChI |
RIJGQPXCPXHRDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=N3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


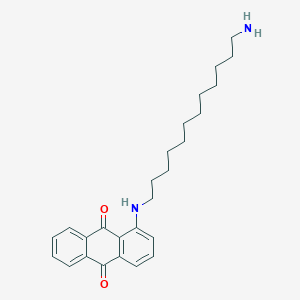


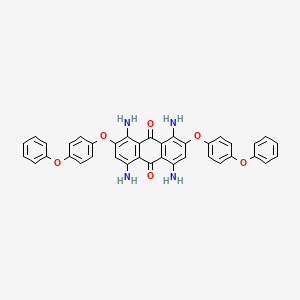
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)

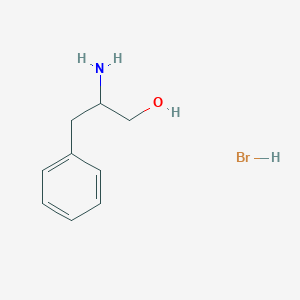


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
